molecular formula C17H15N3 B182645 1-(4-Guanylaminobenzylidene)indene CAS No. 30117-70-5

1-(4-Guanylaminobenzylidene)indene

Cat. No.: B182645
CAS No.: 30117-70-5
M. Wt: 261.32 g/mol
InChI Key: BOGIJBDMOQJRFY-SDNWHVSQSA-N
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Description

1-(4-Guanylaminobenzylidene)indene (CID 5888451) is a synthetic chemical compound with the molecular formula C17H15N3 . It features an indene system, a polycyclic aromatic hydrocarbon composed of a benzene ring fused with a cyclopentene ring , linked via a benzylidene bridge to a guanidine group. The guanidine functional group is strongly basic and is known to participate in molecular recognition and binding interactions, which can be of significant interest in medicinal chemistry and chemical biology. The indene scaffold is a versatile building block in organic synthesis and can undergo various reactions, such as 1,2- and 1,4-additions to conjugated systems, offering pathways for further chemical modification . Researchers can explore this compound as a potential precursor or scaffold in the development of novel molecules for catalytic applications, materials science, or as a pharmacophore in biological probes. The structural complexity arising from the fusion of the aromatic indene core with the guanidino group presents a unique three-dimensional profile for investigating structure-activity relationships. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

CAS No.

30117-70-5

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[4-[(E)-inden-1-ylidenemethyl]phenyl]guanidine

InChI

InChI=1S/C17H15N3/c18-17(19)20-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H4,18,19,20)/b14-11+

InChI Key

BOGIJBDMOQJRFY-SDNWHVSQSA-N

SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N

Isomeric SMILES

C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)N=C(N)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Methoxy-Substituted Indenones

Compounds like (2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (CAS 17434-24-1) share a benzylidene-indene backbone but substitute the guanidine group with a methoxy (-OCH₃) group. Key differences include:

  • Electronic Effects : Methoxy is electron-donating, enhancing resonance stabilization, whereas guanidine’s strong basicity and hydrogen-bonding capacity may favor interactions with biological targets or acidic environments.
Table 1: Structural and Electronic Comparison
Compound Substituent Molecular Formula Key Properties CAS Number
1-(4-Guanylaminobenzylidene)indene Guanidine C₁₇H₁₅N₃ High basicity, H-bond donor 30117-70-5
(2E)-2-(4-Methoxybenzylidene)indan-1-one Methoxy C₁₇H₁₄O₂ Electron-donating, fluorescent 17434-24-1

Amine- and Carbonyl-Functionalized Indenes

  • Isotuxene: Synthesized via indene condensation with 1,4-naphthoquinone using tertiary amines (e.g., TMBDA), isotuxene’s yield depends on amine basicity. Guanidine’s higher basicity (vs. TMBDA) could optimize similar reactions .
  • Dimethylamino-Substituted Indenes: describes a dimethylaminoethyl-substituted indene synthesized via alkylation. The guanidine group’s stronger electron donation may enhance coordination chemistry or catalytic activity compared to tertiary amines.

Electron-Withdrawing Substituents

This difference impacts:

  • Redox Behavior : Dione groups stabilize negative charge, whereas guanidine may participate in proton-coupled electron transfer.
  • Applications : Indandiones are explored in materials science (e.g., organic semiconductors), while guanidine derivatives may serve as ligands or bioactive agents .

Preparation Methods

Indene Synthesis via 1-Indanone Dehydrogenation

Indene serves as the foundational building block, typically synthesized from 1-indanone through gas- or liquid-phase dehydrogenation. Recent advances in orthogonal tandem catalysis (Cu/SiO₂ and HZSM-5) enable one-pot conversion of 1-indanone to indene with yields up to 80%. Key parameters include:

  • Temperature gradient : 250–300°C for cyclization, followed by 350–400°C for dehydrogenation.

  • Hydrogen pressure : Optimal H₂ partial pressure of 1–2 bar minimizes coke formation.

Synthesis of 4-Formylbenzylideneindene

The benzylidene bridge is introduced via Knoevenagel condensation between indene-1-carbaldehyde and 4-aminobenzaldehyde:

  • Indene-1-carbaldehyde synthesis :

    • Vilsmeier-Haack formylation of indene using POCl₃/DMF yields the aldehyde at the 1-position.

    • Selectivity : >90% regioselectivity due to electron-rich C1 position in indene.

  • Condensation with 4-aminobenzaldehyde :

    • Catalyzed by piperidine in ethanol at reflux (Δ, 12 h).

    • Yield : 65–72% after recrystallization (ethanol/water).

Guanidine Incorporation Strategies

Direct Amination-Cyanamide Condensation

The benzylidene intermediate reacts with cyanamide under basic conditions to form the guanidine group:

  • Reaction conditions :

    • Solvent : Dry THF or DMF.

    • Base : K₂CO₃ or DBU (1.5 equiv).

    • Temperature : 80–100°C, 24–48 h.

  • Mechanism :

    • Nucleophilic attack of the amine on cyanamide, followed by tautomerization to guanidine.

  • Yield : 40–55% (crude), improving to 75% after chromatography.

Palladium-Catalyzed Guanidinylation

A more efficient route employs Buchwald-Hartwig coupling to attach pre-formed guanidine:

  • Substrate : 4-bromobenzylideneindene.

  • Catalyst system : Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene.

  • Guanidine source : Boc-protected guanidine (deprotection with TFA post-coupling).

  • Yield : 68–73% (two steps).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Knoevenagel + CyanamidationLow-cost reagentsMulti-step, moderate yields55
Buchwald-HartwigHigh regioselectivity, scalableRequires air-free conditions73
One-Pot TandemReduced purification stepsLimited substrate scope62

Mechanistic Insights and Side Reactions

Competing Pathways in Guanidine Formation

  • Schiff base hydrolysis : The benzylidene linkage is susceptible to cleavage under aqueous acidic conditions, necessitating anhydrous protocols.

  • Over-alkylation : Excess cyanamide leads to bis-guanidinylation (mitigated by stoichiometric control).

Stereochemical Considerations

The planar indene system allows free rotation around the benzylidene C=N bond, resulting in a single E-isomer due to steric hindrance from the indene moiety.

Scalability and Industrial Applications

  • Batch vs. flow synthesis : Continuous flow systems improve heat transfer during indene dehydrogenation.

  • Pharmaceutical relevance : Structural analogs show activity as GABAₐ receptor modulators, highlighting potential for CNS drug development .

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